2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromo group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole and benzamide moieties can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The triazole ring can engage in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper(I) Catalysts: For click chemistry reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins or nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.
Benzamide Derivatives: Compounds like 2-bromo-N-methylbenzamide have similar core structures but lack the triazole moiety.
Triazole Compounds: 1,2,3-triazole derivatives with different substituents on the triazole ring can exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in diverse chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-7-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQXMVYENRWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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